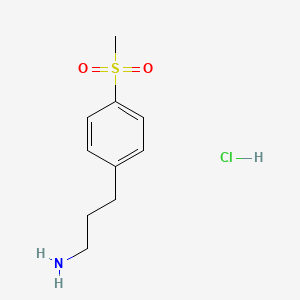
3-(4-(Methylsulfonyl)phenyl)propan-1-amine hydrochloride
Vue d'ensemble
Description
3-(4-(Methylsulfonyl)phenyl)propan-1-amine hydrochloride, commonly known as MSPP, is a chemical compound that has gained significant attention in the scientific community due to its potential as a research tool. MSPP is a selective serotonin reuptake inhibitor (SSRI) and has been shown to have an impact on the central nervous system.
Applications De Recherche Scientifique
Radiolysis of Thiamphenicol
The compound 3-(4-(Methylsulfonyl)phenyl)propan-1-amine is closely related to thiamphenicol, a compound whose radiolysis products have been extensively studied. Research indicates that upon radiolysis, thiamphenicol produces several products, including 4-methylsulfonylbenzoic acid and others. These findings are significant in understanding the radiodegradation process of similar compounds and their potential applications in sterilization and pharmaceutical stability studies (Marciniec et al., 2010).
Polymer Modification
Research demonstrates that compounds related to 3-(4-(Methylsulfonyl)phenyl)propan-1-amine hydrochloride can be effectively used in modifying polymers, such as polyvinyl alcohol/acrylic acid hydrogels. These modifications involve condensation reactions with various amines, leading to polymers with enhanced thermal stability and potential for medical applications due to their antibacterial and antifungal properties (Aly & El-Mohdy, 2015).
Synthesis of Enantiopure Precursors
The synthesis of enantiomerically pure 4-methylsulfonyl-substituted phenylserines, closely related to the compound , is crucial in pharmaceutical chemistry. These compounds serve as precursors for various drugs, highlighting the compound's significance in synthesizing therapeutically relevant molecules (Kaptein et al., 1998).
Anti-Inflammatory and Analgesic Activities
Certain derivatives of 3-(4-(Methylsulfonyl)phenyl)propan-1-amine have been synthesized and evaluated for their analgesic and anti-inflammatory properties. These studies reveal the potential of these compounds in developing new therapeutic agents with reduced side effects, particularly in the context of NSAIDs (Rajashree & Harinath, 2011).
Mécanisme D'action
Target of Action
“3-(4-(Methylsulfonyl)phenyl)propan-1-amine hydrochloride” is a complex organic compound. Based on its structure, it may interact with various biological targets. Without specific studies, it’s hard to determine its primary targets .
Mode of Action
The mode of action of “3-(4-(Methylsulfonyl)phenyl)propan-1-amine hydrochloride” would depend on its specific biological targets. It could potentially interact with its targets through various mechanisms such as binding to receptors, inhibiting enzymes, or modulating cellular pathways .
Biochemical Pathways
Without specific research, it’s difficult to determine the exact biochemical pathways that “3-(4-(Methylsulfonyl)phenyl)propan-1-amine hydrochloride” affects. It could potentially be involved in multiple pathways depending on its biological targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “3-(4-(Methylsulfonyl)phenyl)propan-1-amine hydrochloride” would depend on various factors such as its chemical structure, formulation, route of administration, and individual patient factors .
Result of Action
The molecular and cellular effects of “3-(4-(Methylsulfonyl)phenyl)propan-1-amine hydrochloride” would depend on its mode of action and the specific biological targets it interacts with .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of "3-(4-(Methylsulfonyl)phenyl)propan-1-amine hydrochloride" .
Propriétés
IUPAC Name |
3-(4-methylsulfonylphenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S.ClH/c1-14(12,13)10-6-4-9(5-7-10)3-2-8-11;/h4-7H,2-3,8,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGWYXTXSXEHEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-Chloro-4-[chloro(difluoro)methoxy]-2,3,5,6-tetrafluoro-benzene](/img/structure/B1403844.png)




